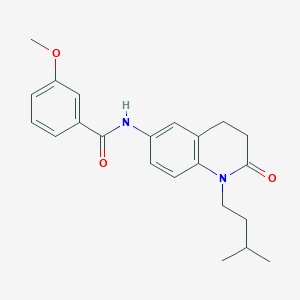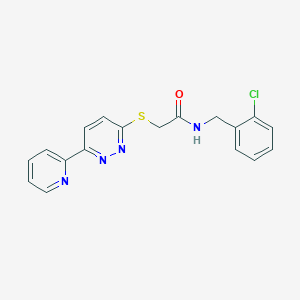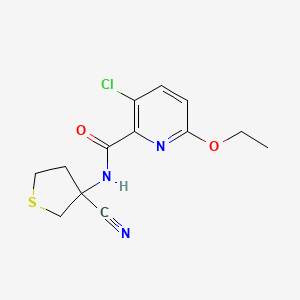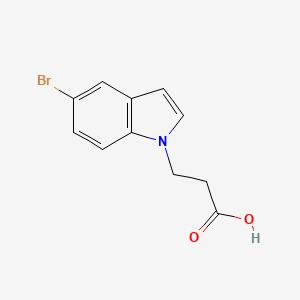![molecular formula C12H16N2 B2448808 (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene CAS No. 2095396-38-4](/img/structure/B2448808.png)
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the major inhibitory neurotransmitter in the brain .
Mode of Action
Benzodiazepines bind to GABA A receptors and potentiate the inhibitory action of GABA . They enhance GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel .
Biochemical Pathways
The binding of a benzodiazepine to the benzodiazepine site of the GABA A receptor leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased .
Result of Action
The result of the action of benzodiazepines is an increase in the inhibitory effects of GABA, leading to decreased activity of nerves in the brain and other areas in the central nervous system .
Action Environment
The action of benzodiazepines is use-dependent and self-limiting. They are only active in the presence of GABA and cannot increase the response to GABA beyond its physiological maximum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the tricyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities.
Chemical Reactions Analysis
Types of Reactions
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that promote substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(6S)-2,8,11-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene: A similar compound with an additional nitrogen atom in the tricyclic structure.
(6S)-2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness
(6S)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is unique due to its specific tricyclic structure and the arrangement of nitrogen atoms
Properties
IUPAC Name |
(3aS)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVHOGYBQYTEK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=CC=CC=C3N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC3=CC=CC=C3N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
![3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2448728.png)
![2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE](/img/structure/B2448729.png)



![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2448733.png)
![N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2448736.png)
![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2448738.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2448743.png)


